![molecular formula C11H24OSi B14475242 Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane CAS No. 65102-17-2](/img/structure/B14475242.png)
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 2,4,4-trimethylpent-2-en-3-ol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane typically involves the reaction of 2,4,4-trimethylpent-2-en-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield simpler silane derivatives.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Functionalized silanes with diverse applications.
科学研究应用
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane finds applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane involves its interaction with various molecular targets, primarily through the formation of stable silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the materials in which it is incorporated, leading to enhanced performance characteristics.
相似化合物的比较
Similar Compounds
- Trimethylmethoxysilane
- Trimethylethoxysilane
- Trimethylbutoxysilane
Uniqueness
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is unique due to the presence of the 2,4,4-trimethylpent-2-en-3-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
65102-17-2 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC 名称 |
trimethyl(2,4,4-trimethylpent-2-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-9(2)10(11(3,4)5)12-13(6,7)8/h1-8H3 |
InChI 键 |
ZDEYCTWRJWUKRV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(C)(C)C)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
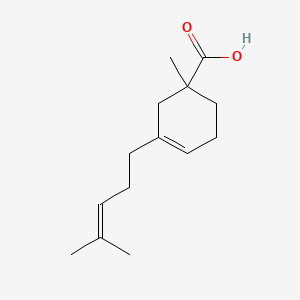
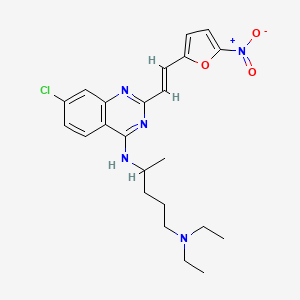
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
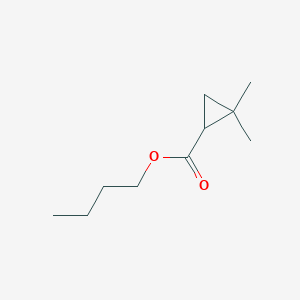
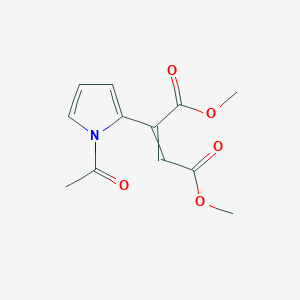
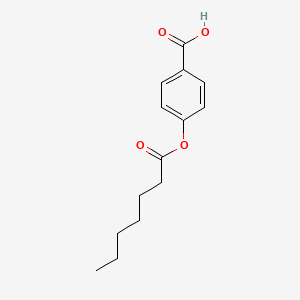


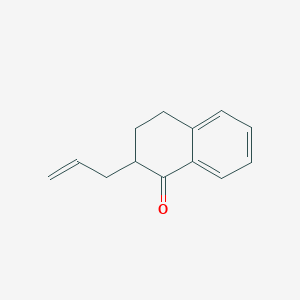
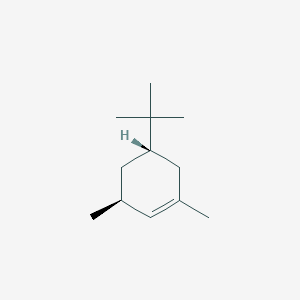
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
